Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate (CAS 1403883-96-4) is a synthetic oxazole derivative bearing a 4-(trifluoromethyl)phenyl substituent at the oxazole 4-position and an ethyl acetate side chain at the oxazole 2-position. With a molecular formula of C₁₄H₁₂F₃NO₃ and a molecular weight of 299.24 g·mol⁻¹, the compound belongs to the oxazoleacetic acid ester class—a privileged scaffold in medicinal chemistry for PPAR modulation, anti-diabetic, and anti-allergic indications.

Molecular Formula C14H12F3NO3
Molecular Weight 299.24 g/mol
Cat. No. B8242537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate
Molecular FormulaC14H12F3NO3
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=CO1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H12F3NO3/c1-2-20-13(19)7-12-18-11(8-21-12)9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,2,7H2,1H3
InChIKeyVSNBCGHOLSYIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate – Compound Class, Core Structure, and Procurement-Relevant Characteristics


Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate (CAS 1403883-96-4) is a synthetic oxazole derivative bearing a 4-(trifluoromethyl)phenyl substituent at the oxazole 4-position and an ethyl acetate side chain at the oxazole 2-position . With a molecular formula of C₁₄H₁₂F₃NO₃ and a molecular weight of 299.24 g·mol⁻¹, the compound belongs to the oxazoleacetic acid ester class—a privileged scaffold in medicinal chemistry for PPAR modulation, anti-diabetic, and anti-allergic indications . The trifluoromethyl (-CF₃) group confers elevated lipophilicity (calculated LogP = 3.466) relative to non-fluorinated phenyl-oxazole counterparts, while the ethyl ester serves as a latent carboxylic acid handle for further synthetic elaboration or prodrug strategies [1]. Commercially, the compound is available at purities of 96–98% from multiple global suppliers for research and development use .

Why Generic Substitution Fails for Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate – Structural Determinants That Preclude Simple In-Class Interchange


Oxazoleacetic acid esters are not functionally interchangeable building blocks. The specific 2-acetate regioisomer, combined with the 4-(4-trifluoromethyl)phenyl substitution, creates a unique physicochemical signature that directly governs downstream reactivity, pharmacokinetic prospect, and target-binding potential . Substituting a non-fluorinated phenyl analog (e.g., ethyl 2-(4-(4-methylphenyl)oxazol-2-yl)acetate) eliminates the electron-withdrawing and lipophilicity-enhancing effects of the -CF₃ group, which has been demonstrated across medicinal chemistry campaigns to reduce logP by over 1–2 units and alter metabolic stability [1]. Moving the ester from the 2-position to the 5-position (as in 4-methyl-2-(4-trifluoromethyl-phenyl)-oxazole-5-carboxylic acid ethyl ester, CAS 317318-98-2) changes the vector of the carboxylate handle, disrupting geometry-dependent interactions in known oxazoleacetic acid pharmacophores . Even the parent scaffold without the acetate side chain (4-(4-(trifluoromethyl)phenyl)oxazole, CAS 1126636-40-5) lacks the essential carboxylic acid precursor needed for the antidiabetic and anti-allergic oxazoleacetic acid SAR that spans multiple patent families . These structural distinctions mean that procurement decisions cannot default to the nearest available oxazole analog without risking synthetic dead-ends or loss of target engagement.

Quantitative Differentiation Evidence for Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate Against Closest Analogs


Lipophilicity Advantage: LogP of p-CF₃-Phenyl-Oxazole-2-Acetate vs. Unsubstituted Oxazole-2-Acetate Core

Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate exhibits a calculated LogP of 3.466 (LeYan) to 3.124 (ZINC), representing a 2.34–2.69 log-unit increase over the unsubstituted ethyl 2-(1,3-oxazol-2-yl)acetate core (LogP = 0.78) . This difference translates to an approximately 200–500-fold higher n-octanol/water partition coefficient, directly attributable to the 4-(trifluoromethyl)phenyl substituent [1]. The elevated lipophilicity places the compound in a physicochemical space (LogP 3–4) preferred for membrane permeability and oral bioavailability, while the unsubstituted core (LogP < 1) resides below typical drug-like thresholds.

Lipophilicity Drug-likeness Physicochemical profiling

Trifluoromethyl Contribution to Lipophilicity: CF₃ vs. CH₃ Substitution at the 4-Phenyl Position

A systematic medicinal chemistry study by Jeffries et al. (J. Med. Chem. 2018) demonstrated across multiple scaffold series that exchanging a CF₃ group for a CH₃ group leads to a drastic reduction in lipophilicity, with ΔLogP reductions typically ranging from 0.8 to 1.5 log units depending on the molecular context [1]. Applied to the oxazole-2-acetate scaffold, the 4-CF₃-phenyl substituent in the target compound is expected to confer approximately 0.8–1.5 log units higher LogP compared to a hypothetical 4-CH₃-phenyl analog (ethyl 2-(4-(4-methylphenyl)oxazol-2-yl)acetate). This CF₃-driven lipophilicity gain is accompanied by enhanced metabolic stability toward cytochrome P450 oxidation, as the C–F bonds resist oxidative metabolism at the para position [1].

Fluorine medicinal chemistry Metabolic stability Lead optimization

Regioisomeric Specificity: 2-Acetate vs. 5-Carboxylic Acid Ester Substitution in Oxazole Drug Scaffolds

The target compound places the ethyl acetate at the oxazole 2-position, in contrast to the commercially available regioisomer 4-methyl-2-(4-trifluoromethyl-phenyl)-oxazole-5-carboxylic acid ethyl ester (CAS 317318-98-2), which carries the ester at the 5-position . In the Takeda oxazoleacetic acid patent family (EP 0096890 A2), the pharmacophore specifically requires a carboxylic acid or ester at the oxazole 2-position (via the acetate linker) to achieve hypoglycemic activity, glucose tolerance improvement, and insulin sensitivity potentiation . A 5-carboxylic acid ester regioisomer presents the carboxylate at a different vector angle and distance from the oxazole ring, which is geometrically incompatible with the binding mode described for oxazoleacetic acid PPAR agonists [1]. While no direct head-to-head bioactivity comparison between these two specific regioisomers has been published, the patent SAR explicitly defines the 2-acetate (or 2-acetic acid) as the active substitution pattern.

Regioisomerism Oxazoleacetic acid pharmacophore PPAR agonist SAR

Topological Polar Surface Area and Hydrogen-Bonding Profile Differentiated from the Parent Scaffold

The target compound has a calculated TPSA of 52.33–61 Ų and features 4 hydrogen-bond acceptors with zero hydrogen-bond donors (LeYan) [1]. In contrast, the parent scaffold 4-(4-(trifluoromethyl)phenyl)oxazole (CAS 1126636-40-5) lacks the ethyl acetate side chain entirely, possessing a lower MW (213.16 vs. 299.24) and reduced hydrogen-bond acceptor count . The ethyl acetate moiety contributes 2 additional H-bond acceptors (the ester carbonyl and ether oxygen) while preserving zero H-bond donors, maintaining a favorable TPSA for passive membrane permeation. The TPSA value below 60–70 Ų is consistent with compounds capable of moderate blood-brain barrier penetration, whereas the unsubstituted ethyl 2-(1,3-oxazol-2-yl)acetate (TPSA = 52.33, LogP = 0.78) has favorable TPSA but insufficient lipophilicity .

Permeability TPSA Hydrogen bonding CNS drug design

Building Block Utility: Ethyl Ester as a Protected Carboxylic Acid Handle for Oxazoleacetic Acid-Derived Bioactives

The target compound serves as a direct synthetic precursor to 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetic acid (the free carboxylic acid) via ester hydrolysis. This free acid scaffold is encompassed by the Markush claims of patent families targeting IL-33-mediated allergic diseases (CN117396465A, CA3220193A1), where oxazole derivatives with trifluoromethylphenyl substitution and acetic acid/ester side chains are disclosed as active pharmaceutical ingredients [1][2]. Separately, the 4-(trifluoromethyl)phenyl-oxazole substructure appears in potent TRPV1 antagonists (e.g., A-995662 analog with IC₅₀ = 327 nM at human recombinant TRPV1) and in 11β-hydroxysteroid dehydrogenase 1 inhibitors (IC₅₀ = 9,000 nM for a benzenesulfonamide derivative) [3][4]. While these data points come from elaborated analogs rather than the building block itself, they establish the 4-(4-trifluoromethylphenyl)oxazole fragment as a validated bioactive substructure. The ethyl ester form offers distinct synthetic advantages over the free acid: improved organic solubility for coupling reactions, selective deprotection under mild conditions, and compatibility with amide bond formation via direct aminolysis.

Synthetic intermediate Prodrug Oxazoleacetic acid IL-33 inhibition

Optimal Application Scenarios for Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Oxazoleacetic Acid-Derived PPAR Agonists and Antidiabetic Lead Compounds

The compound's 2-acetate substitution pattern directly matches the pharmacophoric requirement defined in the Takeda EP 0096890 A2 patent for oxazoleacetic acid derivatives with hypoglycemic and insulin-sensitizing activity . Hydrolysis of the ethyl ester yields the free carboxylic acid, which can be further elaborated into amide or ester prodrugs targeting PPARα/γ. The 4-CF₃-phenyl substituent provides the elevated lipophilicity (LogP 3.1–3.5) needed for adequate membrane permeability and target engagement, a feature absent in non-fluorinated or unsubstituted oxazole-2-acetate analogs (LogP < 1) .

Anti-Allergic Drug Discovery: Building Block for IL-33 Signaling Inhibitors

Recent patent filings (CN117396465A, CA3220193A1) explicitly cover oxazole derivatives bearing trifluoromethylphenyl groups as IL-33-mediated allergic disease therapeutics for asthma and atopic dermatitis [1]. The target compound provides the core oxazole-2-acetate scaffold with the required 4-CF₃-phenyl substitution, positioning it as a key intermediate for generating focused compound libraries targeting the IL-33/ST2 axis. The zero H-bond donor count and moderate TPSA (~52–61 Ų) support further functionalization without exceeding drug-like physicochemical boundaries [2].

Chemical Biology Probe Development: TRPV1 and 11β-HSD1 Target Engagement Studies

The 4-(4-trifluoromethylphenyl)oxazole substructure is a validated recognition element in potent TRPV1 antagonists (reported IC₅₀ = 327 nM) and 11β-hydroxysteroid dehydrogenase 1 inhibitors (IC₅₀ = 9,000 nM) [3]. The target compound, as a protected ethyl ester, can be deprotected and coupled to diverse amine-containing fragments to generate probe molecules for target validation studies, leveraging the CF₃ group's favorable properties for ¹⁹F NMR-based binding assays and metabolic stability [4].

Late-Stage Functionalization and Fragment-Based Drug Discovery

With 4 hydrogen-bond acceptors, 4 rotatable bonds, and a LogP of 3.1–3.5, the compound occupies fragment-like chemical space suitable for structure-based drug design [2]. The ethyl ester group allows selective hydrolysis to the carboxylic acid under mild basic conditions, enabling divergent synthesis of amide, ester, and ketone derivatives without affecting the oxazole ring or the CF₃ group. This synthetic versatility, combined with commercial availability at 96–98% purity from multiple suppliers, makes it a practical choice for parallel synthesis and high-throughput chemistry campaigns .

Quote Request

Request a Quote for Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.